molecular formula C7H3F2IO2 B2843812 2,2-Difluoro-4-iodobenzo[d][1,3]dioxole CAS No. 531508-54-0

2,2-Difluoro-4-iodobenzo[d][1,3]dioxole

Cat. No.: B2843812
CAS No.: 531508-54-0
M. Wt: 284
InChI Key: JICIGSFWYAPNSD-UHFFFAOYSA-N
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Safety and Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H302-H315-H319-H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-4-iodobenzo[d][1,3]dioxole typically involves multi-step reactions. One common method includes the oxidation of benzyl compounds using sulfur dioxide (SO2), triphenylamine, and copper iodide (CuI) as reagents . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-4-iodobenzo[d][1,3]dioxole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 2,2-difluoro-4-azidobenzo[d][1,3]dioxole .

Mechanism of Action

The mechanism of action of 2,2-Difluoro-4-iodobenzo[d][1,3]dioxole involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The iodine atom serves as a reactive site for substitution and other transformations . The specific pathways and molecular targets depend on the context of its use, such as in the synthesis of pharmaceuticals or other biologically active compounds .

Comparison with Similar Compounds

  • 2,2-Difluoro-4-bromobenzo[d][1,3]dioxole
  • 2,2-Difluoro-4-chlorobenzo[d][1,3]dioxole
  • 2,2-Difluoro-4-methylbenzo[d][1,3]dioxole

Comparison: Compared to its analogs, 2,2-Difluoro-4-iodobenzo[d][1,3]dioxole is unique due to the presence of the iodine atom, which provides distinct reactivity and synthetic utility. The iodine atom’s larger size and higher reactivity compared to bromine or chlorine make it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2,2-difluoro-4-iodo-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2IO2/c8-7(9)11-5-3-1-2-4(10)6(5)12-7/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICIGSFWYAPNSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)OC(O2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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